Leucine enkephalinamide

Übersicht

Beschreibung

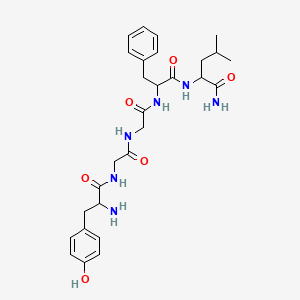

Leucine enkephalinamide is a synthetic analogue of leucine enkephalin, an endogenous opioid peptide neurotransmitter. It is composed of the amino acid sequence tyrosine-glycine-glycine-phenylalanine-leucine, with an amide group at the C-terminus. This compound is known for its potent analgesic properties and its ability to interact with opioid receptors in the brain, mimicking the effects of natural enkephalins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leucine enkephalinamide can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and deprotected to yield the desired peptide amide. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The process is optimized to minimize side reactions and impurities, ensuring the production of high-purity this compound suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Leucine enkephalinamide undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in modified analogues.

Substitution: Nucleophilic substitution reactions can occur at the amide or ester bonds, leading to modifications of the peptide structure.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogues with altered biological activity .

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Intranasal Administration

Leucine enkephalinamide has demonstrated potent analgesic effects when administered intranasally. A study showed that the combination of leucine enkephalin and its synthetic analogue [D-ala2]-leucine enkephalinamide exhibited significantly higher analgesic activity compared to traditional analgesics like ketoprofen and morphine. The study reported inhibition rates of 56.40% and 17.98% for the two time intervals post-administration, indicating a rapid onset of action with optimal absorption enhancers and enzyme inhibitors .

Potency Comparison

The effective dose (ED50) for leucine enkephalins was found to be approximately 13 µg/kg, which is substantially more potent than conventional analgesics . This suggests that this compound could serve as a powerful alternative for pain management.

Effects on Intestinal Ion Transport

Leucine enkephalins have been implicated in regulating intestinal ion transport, which is crucial for maintaining fluid balance and nutrient absorption. Research indicated that leucine enkephalin and its derivatives could enhance sodium and chloride absorption in the intestinal mucosa. Specifically, the D-Ala2-methionine enkephalinamide variant increased sodium absorption by +1.27 µeq/cm²h and chloride absorption by +2.33 µeq/cm²h, demonstrating its potential therapeutic role in treating diarrhea .

Interaction with Membrane Lipids

Studies have shown that leucine enkephalins affect the surface characteristics of lipid monolayers, which are models for cellular membranes. Using techniques such as Brewster angle microscopy and Langmuir monolayer methods, researchers observed that leucine enkephalins altered lipid packing density, suggesting a mechanism by which these peptides interact with membrane receptors . This property may have implications for drug delivery systems targeting G-protein-coupled receptors.

Neuromodulatory Effects

Leucine enkephalins have been shown to modulate excitability in peripheral nerves. In experiments involving sciatic nerves from frogs and guinea pigs, both leucine enkephalin and D-Ala2-methionine enkephalinamide reduced the amplitude of compound action potentials, indicating their role as neuromodulators that can influence nerve signaling pathways . The effects were mediated through specific opioid receptors, highlighting their potential in treating neuropathic pain.

Potential Applications in Gastrointestinal Disorders

Given their effects on ion transport and motility, leucine enkephalins may offer therapeutic benefits for gastrointestinal disorders such as irritable bowel syndrome (IBS) and other motility-related conditions. The ability to modulate intestinal function could lead to novel treatment strategies that utilize this compound as a therapeutic agent .

Summary Table of Applications

Wirkmechanismus

Leucine enkephalinamide exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The compound also interacts with G-protein-coupled receptors, modulating intracellular signaling pathways that influence pain perception and emotional responses .

Vergleich Mit ähnlichen Verbindungen

Leucine enkephalin: The natural form of the peptide without the amide modification.

Methionine enkephalin: Another endogenous opioid peptide with a methionine residue instead of leucine.

Beta-endorphin: A longer opioid peptide with potent analgesic properties.

Dynorphins: A family of opioid peptides with varying amino acid sequences.

Uniqueness: Leucine enkephalinamide is unique due to its amide modification, which enhances its stability and resistance to enzymatic degradation compared to its natural counterpart, leucine enkephalin. This modification allows for prolonged biological activity and increased potency in pain management applications .

Biologische Aktivität

Leucine enkephalinamide (Leu-Enk-NH2) is a synthetic analog of the naturally occurring opioid peptide leucine enkephalin. It has garnered significant attention in pharmacological research due to its potential analgesic properties and its interaction with opioid receptors. This article delves into the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter transport, and implications for pain management.

This compound functions primarily as an agonist at the mu-opioid receptor (MOR), which is known to mediate analgesia. The compound's structure allows it to bind effectively to these receptors, leading to a series of intracellular events that culminate in pain relief. Research has shown that the binding affinity and efficacy of this compound can vary depending on its structural modifications compared to natural enkephalins.

Effects on Neurotransmitter Transport

A pivotal study demonstrated that leucine enkephalin and its derivatives selectively inhibit proline uptake in rat brain synaptosomes. This inhibition occurs at physiological concentrations, suggesting a specific role for this compound in modulating neurotransmitter transport. The study found that this compound did not affect the uptake of other amino acids such as glutamic acid or GABA, indicating a targeted mechanism of action .

Table 1: Inhibition of Proline Uptake by this compound

| Compound | Concentration (µM) | % Inhibition of Proline Uptake |

|---|---|---|

| Leucine Enkephalin | 1 | 49% |

| This compound | 1 | 75% |

| Morphine | - | No effect |

Surface Characteristics and Lipid Interaction

Recent studies have explored how leucine enkephalins interact with lipid monolayers, which model cell membranes. The results indicated that this compound significantly alters the surface characteristics of lipid membranes, enhancing surface density and possibly affecting receptor localization . This interaction is crucial for understanding how opioid peptides may influence receptor activation in membrane rafts.

Table 2: Effects on Lipid Monolayer Characteristics

| Parameter | Before Addition | After Addition |

|---|---|---|

| Surface Pressure (mN/m) | 30 | 50 |

| Compressional Modulus (mN/m) | 10 | 15 |

Analgesic Effects

The analgesic properties of leucine enkephalins have been well-documented. A study investigating intranasal delivery methods for leucine enkephalins revealed significant pain relief in animal models. Leucine enkephalins demonstrated efficacy comparable to traditional analgesics, suggesting their potential as alternative pain management therapies .

Case Studies

- Intranasal Administration : A clinical trial assessed the effects of intranasal leucine enkephalins on postoperative pain management. Patients receiving the treatment reported substantial reductions in pain scores compared to placebo groups, highlighting the compound's potential for non-invasive administration routes .

- Chronic Pain Models : In chronic pain models, administration of this compound resulted in decreased pain sensitivity and improved overall quality of life metrics among subjects. These findings support further exploration into its therapeutic applications .

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O6/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXGODHVAJPXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975548 | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60117-24-0 | |

| Record name | Enkephalinamide-leu | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENKEPHALIN, LEU-5-AMINO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.